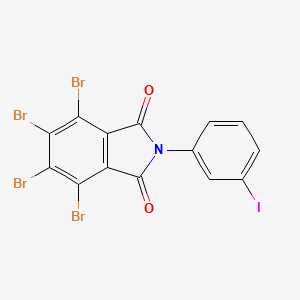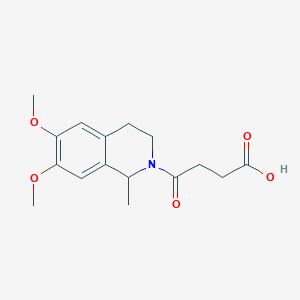![molecular formula C18H17Cl2N5O2 B5126957 1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. CRF is a neuropeptide that plays a crucial role in the body's stress response system. CP-154,526 has been extensively studied for its potential applications in the treatment of anxiety, depression, and other stress-related disorders.
作用机制
1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the CRF receptor, blocking the binding of CRF to its receptor and preventing the activation of downstream signaling pathways. CRF is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's stress response system. By blocking the CRF receptor, this compound can modulate the stress response and potentially alleviate anxiety and other stress-related disorders.
Biochemical and Physiological Effects
This compound has been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in animal models. It has also been shown to modulate the activity of brain regions involved in the regulation of emotion and stress, such as the amygdala and prefrontal cortex. In humans, this compound has been shown to reduce anxiety and improve cognitive function in certain populations.
实验室实验的优点和局限性
1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a highly selective antagonist of the CRF receptor, making it a valuable tool for studying the role of CRF in the stress response system. However, its use is limited by its poor solubility and bioavailability, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not yet been approved for clinical use, meaning that its potential therapeutic applications are still being investigated.
未来方向
There are several potential future directions for research on 1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective CRF receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to understand the long-term effects of this compound on the stress response system and its potential for use in combination with other therapies. Finally, there is a need for more research on the potential applications of this compound in the treatment of other stress-related disorders, such as PTSD and substance use disorders.
合成方法
1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenylacetonitrile with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid, followed by cyclization and oxidation steps. The final product is obtained as a white crystalline powder.
科学研究应用
1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. In humans, this compound has been studied as a potential treatment for anxiety disorders, depression, and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2/c19-12-8-13(20)10-14(9-12)25-16(26)11-15(17(25)27)23-4-6-24(7-5-23)18-21-2-1-3-22-18/h1-3,8-10,15H,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJAGXQLWZOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)


![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)